(Methyl-d3) 4-Hydroxy Cinnamate
CAS No.:
Cat. No.: VC0204989
Molecular Formula: C₁₀H₇D₃O₃
Molecular Weight: 181.2
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₀H₇D₃O₃ |
|---|---|
| Molecular Weight | 181.2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(Methyl-d3) 4-Hydroxy Cinnamate maintains the core structure of methyl 4-hydroxycinnamate, featuring a phenol ring with a hydroxyl group at the para position, connected to a trans-configured α,β-unsaturated ester. The only structural difference is the replacement of the three hydrogen atoms in the methyl ester group (-OCH3) with deuterium atoms (-OCD3).
Physical Properties
Based on the properties of the non-deuterated analog, we can infer the physical properties of (Methyl-d3) 4-Hydroxy Cinnamate. These properties would be very similar to those of methyl 4-hydroxycinnamate with slight variations due to isotope effects. The deuterated compound would likely retain similar appearance characteristics, appearing as an off-white to beige solid .
Spectroscopic Properties
The deuteration of the methyl group would result in distinctive spectroscopic signatures, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In NMR, the deuterated methyl group would show significantly reduced or absent signals in 1H-NMR due to the replacement of protons with deuterium. In mass spectrometry, the compound would display a mass shift of approximately +3 Da compared to the non-deuterated analog, reflecting the mass difference between three hydrogen and three deuterium atoms.
Synthesis Methods
Conventional Synthesis Approach
The synthesis of (Methyl-d3) 4-Hydroxy Cinnamate would likely follow a similar route to that of the non-deuterated compound, with the key difference being the use of deuterated methanol (CD3OD) instead of regular methanol (CH3OH). The standard synthesis of methyl 4-hydroxycinnamate involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalytic amount of sulfuric acid .
A typical synthesis procedure for the non-deuterated compound is as follows:
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A mixture of 4-hydroxycinnamic acid (8.2 g, 50 mmol) and a drop of H2SO4 in methanol (30 mL) is heated to reflux overnight.
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The solvent is evaporated, and the residue is dissolved in ethyl acetate.
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The solution is washed with saturated NaHCO3 solution twice, followed by brine, and dried over MgSO4.
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Concentration yields the pure compound as a white solid with a reported yield of 98% .
For the deuterated variant, deuterated methanol (CD3OD) would be substituted for regular methanol, leading to the incorporation of deuterium atoms into the methyl ester group.
Alternative Production Methods
Research indicates that methyl p-hydroxycinnamate can also be produced from lignin, a renewable resource, through molecular tailoring of the H unit by cleaving the γ-O ester bond . This approach offers a more environmentally friendly alternative to traditional methods that rely on petrochemical feedstocks and corrosive catalysts. The mechanism involves the use of ionic liquid catalysts such as [Bmim][FeCl4], which play a decisive role in the depolymerization process .
The reaction pathway with the lowest energy barrier involves the activation of methanol by the catalyst, followed by a transesterification process. This approach could potentially be adapted for the synthesis of the deuterated analog by using deuterated methanol in the reaction mixture.
Biological and Chemical Applications
Other Biological Activities
Beyond its antifungal properties, methyl p-hydroxycinnamate exhibits a wide range of biological activities, including:
These biological activities make the compound and its derivatives, including the deuterated variant, potentially valuable in pharmaceutical research and development.
Research and Analytical Applications
The deuterated compound would have particular value in research settings, especially:
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As an internal standard in quantitative analysis using mass spectrometry
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For tracking metabolic pathways and drug metabolism studies
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In investigating reaction mechanisms by monitoring isotope distributions
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For studying hydrogen-deuterium exchange processes
Photochemistry and Spectroscopy
Excited State Dynamics
Time-resolved ion-yield and photoelectron spectroscopies have been employed to determine the S1(ππ*) lifetime for the s-cis conformer of para-hydroxy methylcinnamate, which is approximately 2.5 picoseconds . This information, combined with time-dependent density functional theory, has helped researchers identify the major non-radiative decay route after photoexcitation.
Decay Pathways
Studies of para-hydroxy methylcinnamate indicate that the major non-radiative decay route follows the [1ππ*→1nπ*→3ππ*→S0] pathway . These findings align with previous photodynamical studies on structurally similar molecules, such as para-coumaric acid and methylcinnamate, suggesting that the photochemical behavior of the deuterated variant would be similar to that of the non-deuterated compound.
Ionization Properties
Research on methyl-4-hydroxycinnamate has determined its ionization threshold to be 8.078 eV, while its water cluster has a lower ionization threshold of 7.636 eV . The deuteration of the methyl group might cause a slight shift in these values due to the isotope effect, but the magnitude of such changes would likely be small.
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